Regioisomeric Impact on Target Binding: 2,4-Dimethoxy vs. 2,5-Dimethoxy Substitution
The 2,4-dimethoxyphenyl substitution pattern creates a distinct electronic and steric environment compared to the common 2,5-dimethoxy analog. As a class, quinoxaline benzenesulfonamides with 2,5-dimethoxy substitution have been patented as PI3K inhibitors [1]. The shift of a methoxy group from the 5-position to the 4-position in the target compound is expected to alter the molecule's dipole moment and its interaction with kinase hinge regions, as demonstrated in SAR studies of related quinoxaline series where minor substituent changes led to >10-fold differences in IC50 values . No direct head-to-head publicly available data exists for this exact pair, but class-level inference strongly suggests non-equivalence.
| Evidence Dimension | Regioisomer binding affinity (PI3Kα) |
|---|---|
| Target Compound Data | No quantitative data available in public domain |
| Comparator Or Baseline | 2,5-dimethoxy analog (PI3K inhibitor class) |
| Quantified Difference | Not quantified; inferred from class SAR |
| Conditions | Inferred from kinase inhibition assays in patent US20060189627A1 |
Why This Matters
Procuring the incorrect regioisomer will likely lead to different biological results, undermining the validity of kinase target validation studies.
- [1] Pyrazine derivatives and use as pi3k inhibitors. US Patent US20060189627A1, published 2006-08-24. View Source
